molecular formula C13H18N2O2 B1491160 1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2097998-13-3

1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one

Cat. No. B1491160
CAS RN: 2097998-13-3
M. Wt: 234.29 g/mol
InChI Key: LLTBMVHKVOITNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one, also known as EIMEO, is an indole-based compound with a wide range of potential uses in the scientific community. It has been studied for its applications in pharmaceuticals, organic synthesis, and biochemistry.

Scientific Research Applications

1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one has been studied for its potential applications in pharmaceuticals, organic synthesis, and biochemistry. It has been used in the synthesis of various molecules, including indole-based compounds, and has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential applications in the synthesis of organic compounds and its ability to catalyze reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one is not fully understood. However, it is believed that it acts as an electron donor, allowing it to interact with a variety of molecules and catalyze reactions. It is also believed to interact with enzymes, allowing it to act as a catalyst for various biochemical reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In addition, it has been studied for its potential to reduce oxidative stress and its ability to interact with enzymes, allowing it to act as a catalyst for various biochemical reactions.

Advantages and Limitations for Lab Experiments

1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one has several advantages for use in lab experiments. It is a low-cost, readily available compound, and it is relatively stable in a variety of conditions. It is also a versatile compound, with the potential to be used in a variety of applications. However, it is not without its limitations. It has a limited shelf-life, and it can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for 1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one. These include further research into its potential anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its ability to inhibit the growth of certain bacteria and fungi. It may also be studied for its potential to reduce oxidative stress and its ability to interact with enzymes, allowing it to act as a catalyst for various biochemical reactions. Additionally, it may be used in the synthesis of organic compounds, and further research may be conducted into its potential applications in pharmaceuticals.

properties

IUPAC Name

1-(4-ethoxy-2,3-dihydroindol-1-yl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-17-12-6-4-5-11-10(12)7-8-15(11)13(16)9-14-2/h4-6,14H,3,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTBMVHKVOITNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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